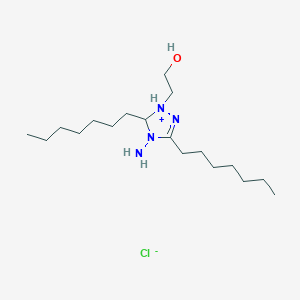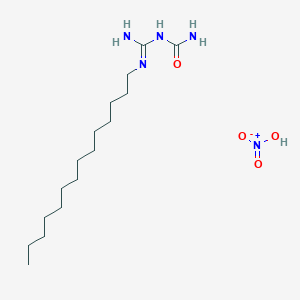
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C18H39ClN4O It is a member of the triazolium family, characterized by the presence of a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of appropriate heptyl-substituted triazole precursors with hydroxyethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted triazolium compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazolium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazole
- 4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
Uniqueness
4-Amino-3,5-diheptyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific structural features, such as the presence of a hydroxyethyl group and a chloride ion
Eigenschaften
CAS-Nummer |
59944-45-5 |
|---|---|
Molekularformel |
C18H39ClN4O |
Molekulargewicht |
363.0 g/mol |
IUPAC-Name |
2-(4-amino-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C18H38N4O.ClH/c1-3-5-7-9-11-13-17-20-21(15-16-23)18(22(17)19)14-12-10-8-6-4-2;/h18,23H,3-16,19H2,1-2H3;1H |
InChI-Schlüssel |
APPPUYQXKNZIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)

![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)

